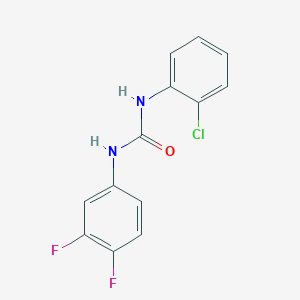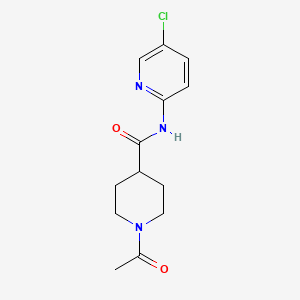![molecular formula C17H27N3O B5491802 2-[4-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enyl]piperazin-1-yl]ethanol](/img/structure/B5491802.png)
2-[4-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enyl]piperazin-1-yl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enyl]piperazin-1-yl]ethanol is a complex organic compound that features a piperazine ring substituted with a dimethylamino phenyl group and an ethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enyl]piperazin-1-yl]ethanol typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Dimethylamino Phenyl Group: The piperazine ring is then reacted with 4-(dimethylamino)benzaldehyde in the presence of a base to form the corresponding Schiff base.
Reduction: The Schiff base is reduced using a suitable reducing agent such as sodium borohydride to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol moiety, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the double bond in the prop-2-enyl group, converting it to a single bond.
Substitution: The compound can participate in substitution reactions, especially at the dimethylamino group, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents such as thionyl chloride can be used for substitution reactions.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
2-[4-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enyl]piperazin-1-yl]ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential use as an antidepressant or antipsychotic agent.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mécanisme D'action
The mechanism of action of 2-[4-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enyl]piperazin-1-yl]ethanol involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[4-(dimethylamino)phenyl]ethanol
- 3-[4-(dimethylamino)phenyl]prop-2-en-1-one
- 4-(dimethylamino)benzaldehyde
Uniqueness
The unique combination of the piperazine ring, dimethylamino phenyl group, and ethanol moiety in 2-[4-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enyl]piperazin-1-yl]ethanol imparts distinct chemical and biological properties that are not observed in the similar compounds listed above. This makes it a valuable compound for various applications in research and industry.
Propriétés
IUPAC Name |
2-[4-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enyl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O/c1-18(2)17-7-5-16(6-8-17)4-3-9-19-10-12-20(13-11-19)14-15-21/h3-8,21H,9-15H2,1-2H3/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNJDOKGLUEBKJ-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CCN2CCN(CC2)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/CN2CCN(CC2)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![9-[(1-allyl-1H-benzimidazol-2-yl)methyl]-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5491721.png)
![1-[6-(aminocarbonyl)pyrazin-2-yl]-4-[(2-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid](/img/structure/B5491728.png)
![(5E)-5-[[4-[3-(4-methoxyphenoxy)propoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5491741.png)

![4-[(E)-2-(2-chloro-6-fluorophenyl)-1-cyanoethenyl]benzoic acid](/img/structure/B5491756.png)
![(6Z)-6-({2-[(2-Fluorophenyl)methoxy]phenyl}methylidene)-5-imino-2-propyl-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one](/img/structure/B5491760.png)
![(3R)-N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide dihydrochloride](/img/structure/B5491769.png)
![5-{3-oxo-3-[3-(1H-pyrazol-5-yl)piperidin-1-yl]propyl}isoxazol-3-ol](/img/structure/B5491782.png)
![N-(3-{[2-(4-chlorophenoxy)acetyl]amino}propyl)isonicotinamide](/img/structure/B5491800.png)
![rel-(4aS,8aR)-6-[(1-ethyl-1H-pyrazol-5-yl)carbonyl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5491806.png)

![isopropyl 2-[(4-butoxybenzoyl)amino]-3-(3-nitrophenyl)acrylate](/img/structure/B5491818.png)
![2-[2-(2-nitrophenyl)vinyl]-8-quinolinyl acetate](/img/structure/B5491823.png)
![METHYL 2-[4-(3-METHOXYPHENYL)PIPERAZINO]ACETATE](/img/structure/B5491837.png)
